![molecular formula C22H18ClN3O B2480822 9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 332061-29-7](/img/structure/B2480822.png)

9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of organic molecules characterized by the presence of multiple heterocyclic rings, including pyrazolo, benzoxazine, and pyridine moieties. These compounds are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and materials science.

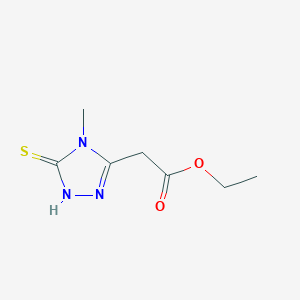

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of pyrazolo[5,1-c][1,2,4]triazines and isoxazolo[3,4-d]pyrimidines has been achieved through reactions involving diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds. These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the desired heterocyclic frameworks (Abdelhamid, Fahmi, & Alsheflo, 2012).

Molecular Structure Analysis

The structural elucidation of these compounds often relies on spectral data and, when possible, X-ray crystallography. For example, the detailed structure of substituted 1,10b-dihydro-5H-pyrazolo[1,5-c]1,3-benzoxazines has been determined using 1H NMR spectroscopy and X-ray diffraction studies. These analyses are crucial for confirming the molecular architecture and understanding the spatial arrangement of the atoms within the molecule (Desenko et al., 1991).

Aplicaciones Científicas De Investigación

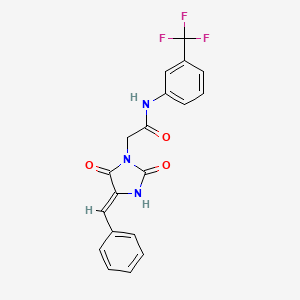

Antimicrobial and Anti-inflammatory Properties

9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine derivatives have demonstrated significant antimicrobial, anti-inflammatory, and antioxidant activities. In a study, spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines were created and assessed for these properties, revealing compounds with high antimicrobial activity against S. aureus and anti-inflammatory effects surpassing diclofenac, a reference drug, along with notable antioxidant activity (Mandzyuk et al., 2020).

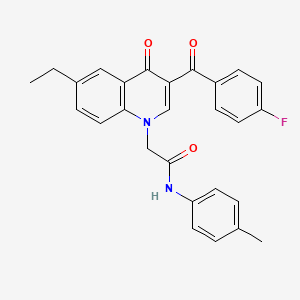

Antitumor and Anti-inflammatory Activity

Another study synthesized 5-[4-(2-Aryl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzylidene]-1,3-thiazolidin-4-ones and evaluated them for antitumor and anti-inflammatory activities. These compounds show potential in both areas, emphasizing the versatility of this chemical structure in therapeutic applications (Horishny et al., 2020).

Antiviral Activity

A study focusing on antiviral activities synthesized various derivatives, including 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine. These compounds were evaluated for their cytotoxicity and activity against HSV1 and HAV-MBB, demonstrating the potential of benzoxazine derivatives in antiviral drug development (Attaby et al., 2006).

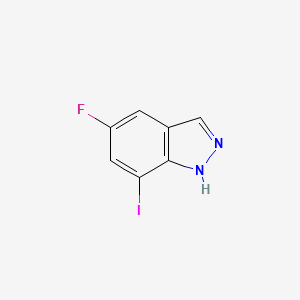

Synthesis and Antibacterial Activity

The synthesis of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, which carried specific substituents, showed significant in vitro antibacterial activity. These compounds, notably more potent than clinafloxacin against certain Gram-positive clinical isolates, underline the importance of structural modification in enhancing antibacterial properties (Asahina et al., 2008).

Propiedades

IUPAC Name |

9-chloro-2-(4-methylphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O/c1-14-2-4-15(5-3-14)19-13-20-18-12-17(23)6-7-21(18)27-22(26(20)25-19)16-8-10-24-11-9-16/h2-12,20,22H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSXXFHEJHUUOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-(1-Methylindol-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2480746.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide](/img/structure/B2480747.png)

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2480750.png)

![3-(phenylthio)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one](/img/structure/B2480751.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2480758.png)

![2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480760.png)